![molecular formula C12H10ClN3O2 B12355384 2-[(6-Chloro-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12355384.png)
2-[(6-Chloro-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile
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Overview
Description
2-[(6-Chloro-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C12H8ClN3O2 and a molecular weight of 261.66 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[(6-Chloro-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile typically involves the reaction of 6-chlorouracil with 2-cyanobenzyl bromide . The reaction is carried out in a mixed solvent of dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) at room temperature. Sodium hydride and lithium bromide are used as reagents, and the reaction mixture is stirred for 12 hours . The crude product is then purified using silica gel column chromatography with a solvent mixture of dichloromethane and acetone .
Chemical Reactions Analysis
2-[(6-Chloro-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile undergoes various chemical reactions, including substitution and reduction reactions . Common reagents used in these reactions include sodium hydride, lithium bromide, and dimethyl sulfoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. It is used as an intermediate in the synthesis of Alogliptin, an antidiabetic agent . Additionally, it is employed in proteomics research and other biochemical studies . Its unique structure makes it valuable for studying various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways . As an intermediate in the synthesis of Alogliptin, it plays a crucial role in inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism . This inhibition helps regulate blood sugar levels in patients with diabetes.
Comparison with Similar Compounds
2-[(6-Chloro-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile is similar to other compounds such as 2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]benzonitrile . its unique structure and specific applications in the synthesis of Alogliptin set it apart from other related compounds . Other similar compounds include Alogliptin Impurity 10 and Alogliptin Related Compound 17 .
Properties
Molecular Formula |
C12H10ClN3O2 |
---|---|
Molecular Weight |
263.68 g/mol |
IUPAC Name |
2-[(6-chloro-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C12H10ClN3O2/c13-10-5-11(17)15-12(18)16(10)7-9-4-2-1-3-8(9)6-14/h1-4,10H,5,7H2,(H,15,17,18) |
InChI Key |
DXCSLCABQYZCRO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=O)NC1=O)CC2=CC=CC=C2C#N)Cl |
Origin of Product |
United States |
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